(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

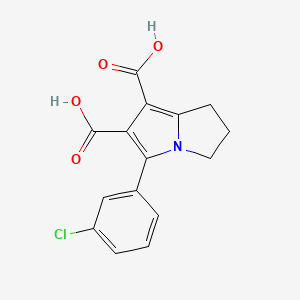

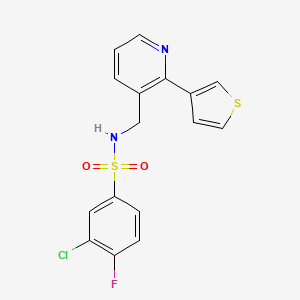

“(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H19NO3 . It has a molecular weight of 201.26 .

Molecular Structure Analysis

The molecular structure of “(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester” is represented by the formula C10H19NO3 . Unfortunately, the specific structure details such as bond lengths and angles could not be found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester” such as boiling point, melting point, and solubility could not be found in the available resources .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chirality

- The asymmetric Mannich reaction of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound to (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester, has been studied for the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Organic Syntheses and Chemical Reactions

- Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound related to (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester, has been utilized in the Diels‐Alder reaction and the synthesis of amides and carbamates (Padwa, Brodney, & Lynch, 2003).

Biochemistry and Medicinal Chemistry

- In the field of biochemistry and medicinal chemistry, (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester derivatives have been synthesized for various applications. For example, (S)-(–)-[2-(3,4-Dimethoxyphenyl)-1-hydroxymethylethyl]carbamic acid tert-butyl ester and related compounds have been synthesized as part of a study on the intramolecular α-Amidoalkylation reactions of L-DOPA derivatives (Garcia, Arrasate, Lete, & Sotomayor, 2006).

Green Chemistry and Environmental Considerations

- A study on the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers highlights the importance of environmentally benign reagents in the synthesis of chemical compounds like (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester (Li et al., 2006).

Polymer Chemistry

- The compound has also found applications in polymer chemistry. For example, the anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates, which includes compounds related to (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester, was examined (Sanda, Kamatani, & Endo, 2001).

Crystallography and Structural Analysis

- The compound has also been the subject of studies in crystallography and structural analysis. For instance, (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and its structure was analyzed through X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(3-oxopentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLRABZSWOBOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2825011.png)

![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2825012.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2825016.png)

![4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide](/img/structure/B2825019.png)

![7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2825020.png)

![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)

![bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide](/img/structure/B2825028.png)

![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)